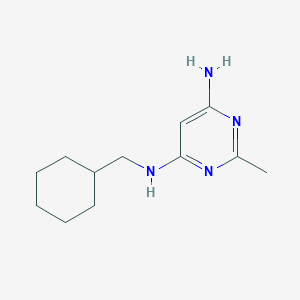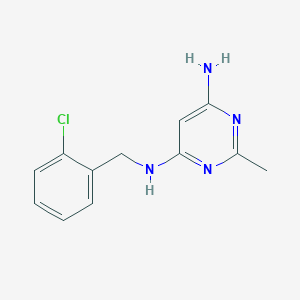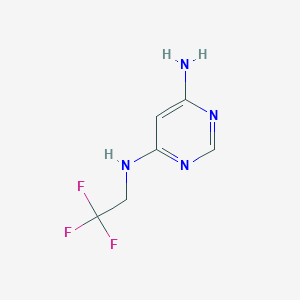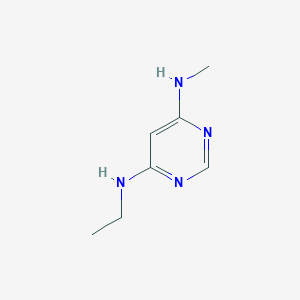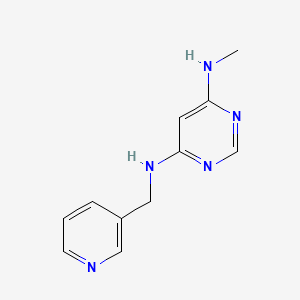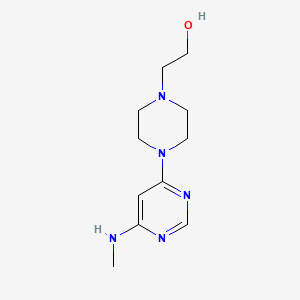
1-(3-ヨードフェニル)ピペリジン
説明
1-(3-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of 1-(3-Iodophenyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
1-(3-Iodophenyl)piperidine is a liquid at room temperature . It has a molecular weight of 287.14 .科学的研究の応用
医薬品化合物の合成
1-(3-ヨードフェニル)ピペリジンは、さまざまな医薬品化合物の合成において貴重な中間体です。そのヨードフェニル基はさらに官能基化することができ、複雑な分子の構築のための汎用性の高い前駆体となっています。 例えば、20種類以上の医薬品クラスに存在するピペリジン誘導体を合成するために使用できます .
抗がん研究
1-(3-ヨードフェニル)ピペリジンから誘導されたものを含むピペリジン誘導体は、抗がん研究で潜在的な可能性を示しています。 単独で、または新規薬物と組み合わせて使用した場合、乳がん、前立腺がん、肺がんなどのさまざまな癌に対する臨床薬として作用する可能性があります . 重要なシグナル伝達経路を調節する能力は、がん治療において重要な役割を果たしています。
生化学的研究
生化学では、1-(3-ヨードフェニル)ピペリジン誘導体は、酵素相互作用とシグナル伝達経路を研究するために使用できます。 ヨウ素原子は、生物学的システムにおける追跡のための放射性標識として使用でき、生化学的プロセスの理解に役立ちます .
材料科学
1-(3-ヨードフェニル)ピペリジン中のヨウ素部分は、有機半導体やその他の電子材料の合成に材料科学で利用できます。 ポリマーまたは小分子に組み込むことで、その電子特性を向上させることができ、電子機器のさまざまな用途に適しています .
農業化学
農業の分野では、ピペリジン誘導体は、新しい殺虫剤や除草剤を開発するために使用できます。 ピペリジンの構造モチーフは、化合物の特性を修飾することが知られており、より効果的で環境に優しい農薬の開発につながる可能性があります .
環境影響研究
1-(3-ヨードフェニル)ピペリジンとその誘導体の環境影響に関する研究は非常に重要です。 その生物分解、環境中での持続性、生態系への潜在的な影響を理解することは、その安全性と生態学的フットプリントを評価するために不可欠です .
作用機序
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of targets depending on their specific structures and functional groups .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary greatly depending on their specific structure. Some piperidine-based drugs have been found to have good bioavailability and linear pharmacokinetics .
Result of Action
The result of the action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects .
将来の方向性
Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .
生化学分析
Biochemical Properties
1-(3-Iodophenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The iodine atom in 1-(3-Iodophenyl)piperidine enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, this compound can interact with transport proteins, influencing its distribution within the cell.
Cellular Effects
1-(3-Iodophenyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses. Furthermore, 1-(3-Iodophenyl)piperidine can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Iodophenyl)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its iodine atom and piperidine ring . This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 1-(3-Iodophenyl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Iodophenyl)piperidine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-(3-Iodophenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure.
Dosage Effects in Animal Models
The effects of 1-(3-Iodophenyl)piperidine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including changes in liver and kidney function, as well as alterations in blood parameters. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-(3-Iodophenyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the piperidine ring and the phenyl group . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound also interacts with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.
Transport and Distribution
The transport and distribution of 1-(3-Iodophenyl)piperidine within cells and tissues are influenced by its interactions with transport proteins and binding proteins . This compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of 1-(3-Iodophenyl)piperidine within tissues can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.
Subcellular Localization
1-(3-Iodophenyl)piperidine exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of 1-(3-Iodophenyl)piperidine can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
1-(3-iodophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


